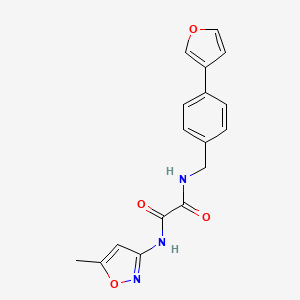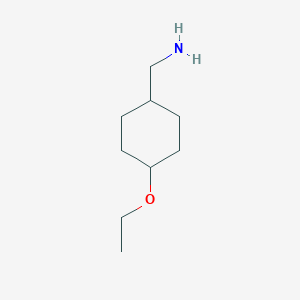
(4-Ethoxycyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethoxycyclohexyl)methanamine” is a chemical compound with the molecular formula C9H19N and a molecular weight of 141.26 . It is a liquid at room temperature . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl ring with an ethyl group (C2H5) attached to the 4th carbon atom and a methanamine group (NH2) attached to the cyclohexyl ring .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its physical and chemical properties would be similar to other amines, which include characteristics like solubility and boiling points .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Forensic Science
"(4-Ethoxycyclohexyl)methanamine" and its derivatives have been the subject of forensic analysis due to their classification as novel psychoactive substances. Research has focused on developing analytical methods for detecting these compounds in biological matrices. For instance, De Paoli and colleagues characterized three psychoactive arylcyclohexylamines, developing a robust method for their qualitative and quantitative analysis in blood, urine, and vitreous humor using high-performance liquid chromatography (HPLC) and mass spectrometry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013) [https://consensus.app/papers/from-street-profiles-methoxetamine-paoli/9dfa68451f0f5b8eb77521ff8fee76f7/?utm_source=chatgpt].
Antimicrobial Research
In the realm of medicinal chemistry, derivatives of "this compound" have shown promising antimicrobial activities. A study by Thomas, Adhikari, and Shetty synthesized a series of quinoline derivatives carrying a 1,2,3-triazole moiety, demonstrating moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010) [https://consensus.app/papers/design-synthesis-activities-quinoline-derivatives-thomas/2d1a53c0979251c0b28e625ab388f56b/?utm_source=chatgpt].
Pharmacology
Pharmacological profiles of novel ketamine and phencyclidine analogues, including methoxetamine, a compound closely related to "this compound", were investigated by Roth et al. These substances, used as designer drugs, were found to be high-affinity ligands for the glutamate NMDA receptor, potentially explaining their psychotomimetic effects (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013) [https://consensus.app/papers/ketamine-analogue-methoxetamine-4methoxy-analogues-roth/5e005078621a524ba6efb006b598202f/?utm_source=chatgpt].
Materials Science
In materials science, the Schiff-base ligand bis(3-methoxysalicylidene)ethylene-1,2-phenylenediamine, a derivative of "this compound", was used to form multinuclear 3d-4f complexes with sandwich-like molecular structures. These complexes demonstrated potential for applications in luminescence and as functional materials (Wong, Yang, Jones, Rivers, Lynch, Lo, Xiao, Oye, & Holmes, 2006) [https://consensus.app/papers/schiffbase-znnd-sandwich-complexes-wong/9b17438f6d3757b18bbaaf883bd09718/?utm_source=chatgpt].
Antidepressant Activity
The neurochemical profile of Wy-45,030, an ethyl cyclohexanol derivative and a novel bicyclic compound, was studied for its potential antidepressant activity. This compound showed a profile predictive of antidepressant activity without the side-effects common to tricyclic therapy, hinting at the therapeutic potential of related compounds (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986) [https://consensus.app/papers/antidepressant-profile-compound-wy45030-ethyl-muth/9cab5b69311b58d6891880805b0239f1/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
The primary target of (4-Ethoxycyclohexyl)methanamine is the urinary tract . It is used as a urinary tract antiseptic and antibacterial drug, primarily for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal . It denatures proteins and nucleic acids of bacteria, thereby inhibiting their growth and multiplication .
Biochemical Pathways
It is known that the compound’s antibacterial activity is driven by the formation of bactericidal formaldehyde, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of methenamine. Methenamine is readily absorbed from the gastrointestinal tract . About 10–30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The elimination half-life of methenamine is about 4.3 hours, and the distribution volume is about 0.56 l/kg .
Result of Action
The result of the action of this compound is the prevention and treatment of urinary tract infections. Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour. Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Action Environment
The action of this compound is influenced by the pH of the environment. Its antibacterial properties are activated in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde . Therefore, the efficacy of the compound can be influenced by factors that affect urinary pH, such as diet and certain medications.
Eigenschaften
IUPAC Name |
(4-ethoxycyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-11-9-5-3-8(7-10)4-6-9/h8-9H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABJYIPPYWKIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(CC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1554653-51-8 |
Source


|
| Record name | (4-ethoxycyclohexyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2897454.png)


![N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897462.png)
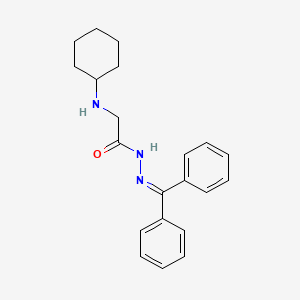

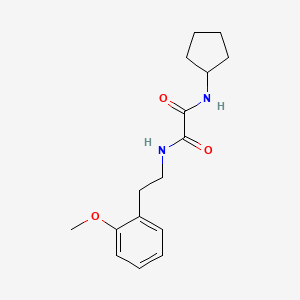
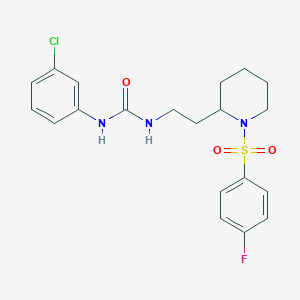
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2897469.png)

![2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2897472.png)
![N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide](/img/structure/B2897473.png)
![N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897474.png)
